molecular formula C21H20ClN3O6S2 B11261485 N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11261485
M. Wt: 510.0 g/mol
InChI Key: CIPGIMNZMLPIAA-UHFFFAOYSA-N
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Description

    N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: , is a synthetic organic compound.

  • Its chemical structure consists of a central acetamide group linked to a thio-pyrimidine ring and various substituents.
  • The compound’s molecular formula is C20H19ClN4O5S.
  • It exhibits interesting pharmacological properties, making it relevant for scientific research.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.

      Biology: It may exhibit biological activity, making it relevant for drug discovery or bioorganic studies.

      Medicine: Investigate its potential as an anticancer agent or enzyme inhibitor.

      Industry: Used in the production of specialty chemicals or pharmaceutical intermediates.

  • Mechanism of Action

      Targets: Compound X likely interacts with specific enzymes, receptors, or cellular pathways.

      Pathways: Further research is needed to elucidate its precise mechanism, but it could affect cell proliferation, apoptosis, or signal transduction.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Compound X’s sulfonyl-thioacetamide combination distinguishes it from related compounds.

    Remember that this information is based on available knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

    Properties

    Molecular Formula

    C21H20ClN3O6S2

    Molecular Weight

    510.0 g/mol

    IUPAC Name

    N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C21H20ClN3O6S2/c1-3-31-14-5-7-15(8-6-14)33(28,29)18-11-23-21(25-20(18)27)32-12-19(26)24-16-10-13(22)4-9-17(16)30-2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)

    InChI Key

    CIPGIMNZMLPIAA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC

    Origin of Product

    United States

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